Quinate

Descripción

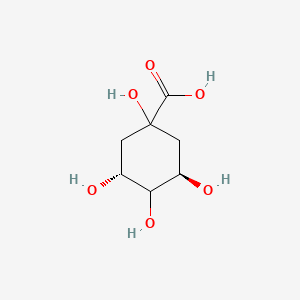

Structure

3D Structure

Propiedades

IUPAC Name |

(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/t3-,4-,5?,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWZDTNXLSGCEK-LNVDRNJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998288 | |

| Record name | (-)-Quinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Quinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-95-2, 36413-60-2 | |

| Record name | Quinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | quinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Quinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058C04BGYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Quinate Biosynthesis Pathway in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinate biosynthesis pathway is a crucial metabolic route in plants, closely intertwined with the well-established shikimate pathway. While the shikimate pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are essential for protein synthesis and serve as precursors for a vast array of secondary metabolites, the this compound pathway leads to the formation of quinic acid.[1][2][3] Quinic acid and its derivatives play significant roles in plant defense as feeding deterrents and can accumulate to high levels in certain plant species.[4][5] Understanding the intricacies of the this compound biosynthesis pathway, its regulation, and its relationship with primary metabolism is of paramount importance for researchers in plant biology, natural product chemistry, and drug development, as the enzymes in these pathways are potential targets for herbicides and antimicrobial agents.

This technical guide provides a comprehensive overview of the core aspects of the this compound biosynthesis pathway in plants, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Core Pathway: A Nexus of Primary and Secondary Metabolism

The biosynthesis of this compound branches off from the shikimate pathway at the intermediate 3-dehydrothis compound. The key enzymatic steps are outlined below:

-

3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) Synthase (DAHPS) : This is the first committed step of the shikimate pathway, catalyzing the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form DAHP.

-

3-Dehydrothis compound Synthase (DHQS) : DHQS converts DAHP to 3-dehydrothis compound, the branch point for this compound and shikimate biosynthesis. This reaction is a complex, multi-step process requiring NAD+ as a cofactor.

-

This compound Dehydrogenase (QDH) : This enzyme catalyzes the reversible reduction of 3-dehydrothis compound to this compound, utilizing NADH or NADPH as a cofactor. The activity of QDH directs the metabolic flux towards the synthesis of quinic acid and its derivatives, marking the entry into this key secondary metabolic pathway.

-

Shikimate Dehydrogenase (SDH) : In the canonical shikimate pathway, 3-dehydrothis compound is first dehydrated to 3-dehydroshikimate by 3-dehydrothis compound dehydratase (DQD). Subsequently, shikimate dehydrogenase (SDH) reduces 3-dehydroshikimate to shikimate. In many plants, DQD and SDH exist as a bifunctional enzyme. Interestingly, some plant SDHs have been shown to also exhibit QDH activity, highlighting the close evolutionary and functional relationship between these two pathways.

The interplay between QDH and the bifunctional DQD/SDH is a critical regulatory node determining the metabolic fate of 3-dehydrothis compound.

Signaling and Regulatory Relationships

The regulation of the this compound and shikimate pathways is complex and involves feedback inhibition and transcriptional control. The following diagram illustrates the key regulatory interactions.

Caption: Regulatory overview of the this compound and shikimate pathways.

Quantitative Data: Enzyme Kinetics

The kinetic properties of the key enzymes in the this compound and shikimate pathways provide crucial insights into their catalytic efficiency and substrate specificity. The following tables summarize available quantitative data for these enzymes from various plant species.

Table 1: Kinetic Parameters of 3-Dehydrothis compound Dehydratase/Shikimate Dehydrogenase (DQD/SDH) from Camellia sinensis

| Enzyme Isoform | Substrate | Km (µM) | Vmax (µkat/kg protein) | kcat (s-1) | kcat/Km (s-1µM-1) |

| CsDQD/SDHa | 3-Dehydroshikimate | 106.3 ± 11.5 | 11.8 ± 0.3 | 1.1 | 0.010 |

| Shikimate | 280.6 ± 25.4 | 1.3 ± 0.04 | 0.12 | 0.0004 | |

| CsDQD/SDHc | 3-Dehydroshikimate | 127.1 ± 13.2 | 4.9 ± 0.1 | 0.45 | 0.0035 |

| Shikimate | 148.9 ± 15.1 | 3.1 ± 0.1 | 0.28 | 0.0019 | |

| CsDQD/SDHd | 3-Dehydroshikimate | 170.2 ± 18.3 | 2.5 ± 0.07 | 0.23 | 0.0013 |

| Shikimate | 98.7 ± 10.2 | 5.9 ± 0.2 | 0.54 | 0.0055 |

Table 2: Kinetic Parameters of DQD/SDH and QDH Isoforms from Populus trichocarpa

| Enzyme Isoform | Activity | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |

| Poptr1 | DQD/SDH | 3-Dehydrothis compound | 23.5 ± 2.1 | 1.8 ± 0.1 | 0.077 |

| 3-Dehydroshikimate | 16.2 ± 1.5 | 2.9 ± 0.1 | 0.179 | ||

| Poptr2 | QDH | This compound | 138.1 ± 12.5 | 0.21 ± 0.01 | 0.0015 |

| 3-Dehydrothis compound | 105.3 ± 9.8 | 0.04 ± 0.002 | 0.0004 | ||

| Poptr3 | QDH | This compound | 150.2 ± 14.1 | 0.19 ± 0.01 | 0.0013 |

| 3-Dehydrothis compound | 112.4 ± 10.5 | 0.03 ± 0.001 | 0.0003 | ||

| Poptr5 | DQD/SDH | 3-Dehydrothis compound | 20.8 ± 1.9 | 2.1 ± 0.1 | 0.101 |

| 3-Dehydroshikimate | 14.9 ± 1.3 | 3.5 ± 0.2 | 0.235 |

Table 3: Hypothetical Kinetic Data for 3-Dehydrothis compound Synthase (DHQS) from a Plant Source (Illustrative)

| Parameter | Value | Description |

| Km of DAHP | 35 µM | Michaelis-Menten constant for the substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate. |

| Vmax | 50 µmol/min/mg | Maximum reaction velocity at saturating substrate concentration. |

| kcat | 30 s-1 | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |

| kcat/Km | 0.86 µM-1s-1 | Catalytic efficiency of the enzyme. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound and shikimate biosynthesis pathways.

Protocol 1: Enzyme Activity Assay for Shikimate Dehydrogenase (SDH) and this compound Dehydrogenase (QDH)

This protocol is adapted from methodologies used for Camellia sinensis and Populus trichocarpa.

Principle: The activity of SDH and QDH is determined spectrophotometrically by monitoring the reduction of NADP+ to NADPH (or oxidation of NADH to NAD+) at 340 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.5)

-

Shikimic acid solution (substrate for SDH)

-

Quinic acid solution (substrate for QDH)

-

3-Dehydroshikimate solution (substrate for SDH in the reverse direction)

-

3-Dehydrothis compound solution (substrate for QDH in the reverse direction)

-

NADP+ solution

-

NADPH solution

-

NAD+ solution

-

NADH solution

-

Purified recombinant enzyme or crude plant protein extract

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the appropriate buffer, substrate, and cofactor. For example, for the forward SDH reaction, the mixture would contain Tris-HCl buffer, shikimic acid, and NADP+.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the purified enzyme or plant extract to the reaction mixture.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates the formation of NADPH (forward reaction), while a decrease indicates the consumption of NADPH (reverse reaction).

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1cm-1).

-

Kinetic Parameter Determination: To determine Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the others at saturating concentrations. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Caption: Workflow for SDH/QDH enzyme activity assay.

Protocol 2: Quantification of this compound and Shikimate in Plant Tissues by LC-MS

This protocol is a generalized procedure based on established methods for metabolite analysis in plants.

Principle: Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of small molecules in complex biological samples.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction solvent (e.g., 80% methanol)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS system equipped with a suitable column (e.g., C18 or HILIC)

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

-

This compound and shikimate analytical standards

Procedure:

-

Sample Collection and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Extraction: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Add a defined volume of cold extraction solvent, vortex thoroughly, and incubate at a low temperature (e.g., 4°C) with shaking for a specified time.

-

Clarification: Centrifuge the extract at high speed to pellet cell debris.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

LC-MS Analysis: Inject a known volume of the filtered extract onto the LC-MS system. The compounds are separated on the LC column based on their physicochemical properties and then detected by the mass spectrometer.

-

Quantification: Create a standard curve using analytical standards of this compound and shikimate at known concentrations. Quantify the amount of this compound and shikimate in the plant samples by comparing their peak areas to the standard curve.

Caption: Workflow for LC-MS quantification of this compound and shikimate.

Conclusion

The this compound biosynthesis pathway represents a significant branch of plant secondary metabolism, originating from the primary shikimate pathway. The enzymes at the branch point, particularly this compound dehydrogenase and the bifunctional 3-dehydrothis compound dehydratase/shikimate dehydrogenase, are key to regulating the metabolic flux towards either aromatic amino acid synthesis or the production of this compound-derived compounds. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the regulation, enzymology, and physiological roles of this important pathway. Such knowledge is critical for applications in agriculture, through the development of novel herbicides, and in medicine, by identifying new targets for antimicrobial drugs and exploring the therapeutic potential of plant-derived natural products.

References

- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Characterization of this compound and Shikimate Metabolism in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular characterization of this compound and shikimate metabolism in Populus trichocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymology of Quinate Dehydrogenase: A Technical Guide for Researchers

Abstract

Quinate dehydrogenase (QDH), a key enzyme in the metabolic pathways of aromatic compounds, catalyzes the reversible oxidation of L-quinate to 3-dehydrothis compound. This enzyme is a member of the oxidoreductase family and plays a crucial role in the shikimate and this compound metabolic pathways, which are essential for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi, but absent in animals. This technical guide provides an in-depth exploration of the enzymology of this compound dehydrogenase, targeting researchers, scientists, and professionals in drug development. It covers the enzyme's structure, function, kinetics, and the methodologies for its study, with a focus on quantitative data and detailed experimental protocols.

Introduction

This compound dehydrogenase (EC 1.1.1.24) is a pivotal enzyme that channels this compound into the central aromatic biosynthetic pathway.[1] Its activity is critical for the utilization of this compound as a carbon source in some microorganisms and is involved in the formation of various secondary metabolites in plants.[2][3] The enzyme utilizes NAD⁺ or NADP⁺ as a cofactor to catalyze the dehydrogenation of L-quinate.[4] This guide will delve into the biochemical and structural characteristics of QDH, providing a comprehensive resource for its study and potential applications in biotechnology and drug discovery.

Catalytic Function and Mechanism

This compound dehydrogenase catalyzes the following reversible reaction:

L-quinate + NAD(P)⁺ ⇌ 3-dehydrothis compound + NAD(P)H + H⁺[4]

The enzyme belongs to the family of oxidoreductases. The catalytic mechanism involves the transfer of a hydride ion from the hydroxyl group of L-quinate to the nicotinamide ring of the cofactor. The reaction is stereospecific and essential for linking the this compound and shikimate pathways.

Below is a diagram illustrating the central role of this compound Dehydrogenase in the this compound and shikimate metabolic pathways.

Quantitative Data on this compound Dehydrogenase

The kinetic properties of this compound dehydrogenase can vary significantly depending on the source organism and the specific isoform. Below is a summary of key quantitative data for QDH from various sources.

| Organism/Isoform | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Optimal pH | Cofactor Preference | Reference |

| Corynebacterium glutamicum | This compound | 0.23 | 120 | 60 | 10.5 | NAD⁺ | |

| Shikimate | 1.3 | 80 | 40 | 10.5 | NAD⁺ | ||

| Populus trichocarpa (Poptr2) | This compound | 0.15 | - | - | 8.5 | NADP⁺ | |

| Shikimate | > 5 | - | - | 8.5 | NADP⁺ | ||

| Populus trichocarpa (Poptr3) | This compound | 0.21 | - | - | 8.5 | NADP⁺ | |

| Shikimate | > 5 | - | - | 8.5 | NADP⁺ | ||

| Camellia sinensis (CsDQD/SDHa) | Shikimate | 0.13 | - | 0.38 | 8.5 | NADP⁺ | |

| 3-Dehydroshikimate | 0.08 | - | 0.52 | 8.5 | NADPH |

Detailed Experimental Protocols

Enzyme Activity Assay

This protocol describes a spectrophotometric assay to determine the activity of this compound dehydrogenase by monitoring the production of NAD(P)H.

Materials:

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Cuvettes (1 cm path length)

-

Pipettes

-

Buffer solution (e.g., 100 mM Tris-HCl, pH 8.5)

-

L-quinate solution (substrate)

-

NAD⁺ or NADP⁺ solution (cofactor)

-

Purified this compound dehydrogenase enzyme solution

Procedure:

-

Prepare a reaction mixture in a cuvette containing the buffer, L-quinate, and NAD(P)⁺ to a final volume of 1 ml. The final concentrations should be optimized but can start with 100 mM buffer, 10 mM L-quinate, and 1 mM NAD(P)⁺.

-

Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a small volume of the purified enzyme solution to the cuvette.

-

Immediately mix the contents of the cuvette by gentle inversion and start monitoring the increase in absorbance at 340 nm over time. The molar extinction coefficient for NAD(P)H at 340 nm is 6220 M⁻¹cm⁻¹.

-

Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Enzyme activity (in µmol/min) can be calculated using the following formula: Activity = (ΔA₃₄₀ / ε * l) * V_total * 10⁶ where ΔA₃₄₀ is the change in absorbance per minute, ε is the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹), l is the path length of the cuvette (1 cm), and V_total is the total volume of the reaction mixture in liters.

The following diagram outlines the general workflow for characterizing this compound dehydrogenase.

Recombinant Protein Purification

This protocol outlines a general procedure for the purification of a His-tagged recombinant this compound dehydrogenase expressed in E. coli.

Materials:

-

E. coli cell pellet expressing His-tagged QDH

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Sonicator or French press

-

Centrifuge

-

SDS-PAGE equipment and reagents

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer. Lyse the cells using sonication or a French press on ice.

-

Clarification: Centrifuge the cell lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes of lysis buffer.

-

Binding: Load the clarified lysate onto the equilibrated Ni-NTA column.

-

Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound His-tagged QDH from the column using elution buffer. Collect fractions.

-

Analysis: Analyze the collected fractions for the presence of the purified protein using SDS-PAGE. Pool the fractions containing the pure protein.

-

Buffer Exchange/Desalting (Optional): If necessary, exchange the buffer of the purified protein solution to a suitable storage buffer (e.g., using dialysis or a desalting column).

Below is a diagram illustrating the logical steps in a typical protein purification workflow.

Crystallization for Structural Studies

This protocol provides a starting point for the crystallization of this compound dehydrogenase for X-ray crystallographic analysis.

Materials:

-

Highly purified and concentrated this compound dehydrogenase solution (>5 mg/mL)

-

Crystallization screening kits (various commercially available screens)

-

Crystallization plates (e.g., 96-well sitting or hanging drop plates)

-

Microscopes for crystal visualization

Procedure:

-

Protein Preparation: Ensure the protein is highly pure and concentrated in a low-salt buffer. The protein solution should be filtered (0.22 µm) to remove any aggregates.

-

Initial Screening: Set up crystallization trials using a variety of commercial screens that cover a wide range of pH, precipitant types, and salt concentrations. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

For a sitting drop experiment, mix a small volume (e.g., 1 µL) of the protein solution with an equal volume of the reservoir solution in the well of the crystallization plate.

-

Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).

-

-

Crystal Observation: Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.

-

Optimization: Once initial crystal "hits" are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives around the initial hit condition to obtain larger, well-diffracting crystals.

-

Cryo-protection and Data Collection: Before X-ray diffraction analysis, crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen. Data is then collected at a synchrotron source.

Regulation and Inhibition

The activity of this compound dehydrogenase can be regulated at the genetic and metabolic levels. In some bacteria, the genes for this compound catabolism are induced in the presence of this compound or shikimate. The enzyme can also be subject to feedback inhibition by downstream metabolites of the shikimate pathway.

Several compounds have been shown to inhibit dehydrogenases, and while specific inhibitors for QDH are not extensively documented in all organisms, compounds like quinaldate have been shown to inhibit pyridine nucleotide-dependent dehydrogenases. Further research into specific inhibitors of QDH could be valuable for the development of novel antimicrobial agents or herbicides, as the shikimate pathway is an attractive target.

Conclusion

This compound dehydrogenase is a fascinating enzyme with a central role in aromatic metabolism. This guide has provided a comprehensive overview of its enzymology, including its function, kinetics, and the experimental protocols required for its study. The provided data and methodologies offer a solid foundation for researchers to further explore the intricacies of this enzyme and its potential applications in various scientific and industrial fields.

References

- 1. Molecular Characterization of this compound and Shikimate Metabolism in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Expression of Genes Involved in this compound and Shikimate Utilization in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound/shikimate dehydrogenase - Wikipedia [en.wikipedia.org]

The Pivotal Role of Quinate in Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinate, a key hydroaromatic compound, holds a central position in the intricate network of secondary metabolism in plants, fungi, and bacteria. Derived from the shikimate pathway, it serves not only as a crucial metabolic intermediate but also as a precursor to a wide array of secondary metabolites with significant biological and pharmacological activities. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its enzymatic regulation, and its multifaceted role as a building block for diverse classes of natural products, including commercially important compounds like chlorogenic acid and flavonoids. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and professionals in natural product chemistry, metabolic engineering, and drug discovery.

Introduction to this compound and its Significance

Quinic acid, the anionic form of which is this compound, is a cyclohexanecarboxylic acid found across the plant kingdom and in some microorganisms.[1] Its significance in secondary metabolism stems from its close relationship with the shikimate pathway, the central route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds.[2][3] this compound can act as a storage form of carbon and reducing equivalents, and its derivatives, particularly esters, play crucial roles in plant defense, allelopathy, and signaling.[4][5] Furthermore, the this compound moiety is a key component of many pharmacologically active compounds, highlighting its importance in drug development.

The Shikimate Pathway: The Gateway to this compound Biosynthesis

The biosynthesis of this compound is intrinsically linked to the shikimate pathway, a seven-step metabolic route that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate. Chorismate is the common precursor for aromatic amino acids and a branching point for numerous secondary metabolic pathways.

The key intermediate for this compound synthesis is 3-dehydrothis compound, the product of the second step of the shikimate pathway. From 3-dehydrothis compound, two primary routes lead to the formation of this compound, primarily differing in the enzymes involved.

This compound Biosynthesis Pathways

Route 1: Reduction of 3-Dehydrothis compound

The most direct route to this compound is the NAD(P)H-dependent reduction of 3-dehydrothis compound, a reaction catalyzed by This compound dehydrogenase (QDH) . This enzyme is a key player in the regulation of carbon flow between primary and secondary metabolism.

Route 2: Interconversion from Shikimate

In some organisms, this compound can also be formed from shikimate through the action of shikimate dehydrogenase (SDH) , which can exhibit dual substrate specificity for both shikimate and this compound in some cases, or through a distinct This compound hydrolyase .

Below is a diagram illustrating the central position of this compound in relation to the shikimate pathway.

This compound as a Precursor to Key Secondary Metabolites

This compound serves as a scaffold for the synthesis of a vast array of secondary metabolites. Its hydroxyl groups are readily esterified with various phenolic acids, leading to the formation of commercially and biologically important compounds.

Chlorogenic Acids and other Phenylpropanoid Esters

One of the most prominent roles of this compound is as a precursor to chlorogenic acids (CGAs) , which are esters formed between quinic acid and cinnamic acids such as caffeic acid, ferulic acid, and p-coumaric acid. CGAs are abundant in coffee beans and many other plants and exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties. The biosynthesis of these esters involves the action of hydroxycinnamoyl-CoA:this compound hydroxycinnamoyl transferase (HQT) .

Flavonoids and other Polyphenols

This compound and its derivatives are also implicated in the biosynthesis of flavonoids, a diverse class of polyphenolic compounds with a wide range of biological functions. For instance, 5-O-(4-coumaroyl)-D-quinate is an intermediate in the pathway leading to the synthesis of various flavonoids in quinoa. The metabolic flux through the this compound pathway can significantly influence the production of these protective secondary metabolites.

Enzymology of this compound Metabolism

The key enzymes governing this compound metabolism are central to understanding its role in the broader metabolic network.

This compound Dehydrogenase (QDH)

As previously mentioned, This compound Dehydrogenase (QDH) is the primary enzyme responsible for the reversible conversion of 3-dehydrothis compound to this compound. In plants, QDHs often belong to the same gene family as shikimate dehydrogenases (SDHs) and are believed to have evolved from a common ancestral gene through duplication and neofunctionalization. This evolutionary link underscores the close metabolic relationship between primary and secondary metabolism.

Shikimate Dehydrogenase (SDH) and this compound/Shikimate Dehydrogenase (QSDH)

Shikimate Dehydrogenase (SDH) is a central enzyme in the shikimate pathway, catalyzing the reduction of 3-dehydroshikimate to shikimate. Interestingly, some organisms possess bifunctional enzymes, termed This compound/Shikimate Dehydrogenases (QSDH) , that can utilize both this compound and shikimate as substrates, further blurring the lines between their respective metabolic pathways.

Table 1: Comparison of Kinetic Parameters for SDH and QDH from Populus trichocarpa

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |

| PoptrSDH1 | Shikimate | 68 ± 6 | 28 ± 1 | 0.41 |

| This compound | >10,000 | - | - | |

| PoptrQDH2 | Shikimate | 1,200 ± 100 | 1.2 ± 0.1 | 0.001 |

| This compound | 180 ± 20 | 11 ± 1 | 0.061 |

Data adapted from Ganthaler et al. (2017). Note: "-" indicates that the activity was too low to be determined accurately.

Regulation of this compound Metabolism

The flux of metabolites through the this compound pathway is tightly regulated at multiple levels to balance the demands of primary and secondary metabolism.

Transcriptional Regulation

The expression of genes encoding key enzymes in this compound metabolism, such as QDH, is often induced by various developmental and environmental cues, including light, wounding, and pathogen attack. In some bacteria, the genes for this compound utilization are organized in operons and are inducible by the presence of this compound or shikimate in the growth medium.

Allosteric Regulation and Feedback Inhibition

Enzyme activity in the shikimate and this compound pathways is also subject to allosteric regulation. For example, the accumulation of downstream products of the shikimate pathway, such as aromatic amino acids, can feedback-inhibit the initial enzymes of the pathway, thereby modulating the availability of precursors for this compound synthesis.

Experimental Protocols for Studying this compound Metabolism

A variety of experimental techniques are employed to investigate the role of this compound in secondary metabolism.

Enzyme Assays

Protocol for this compound Dehydrogenase (QDH) Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 9.0), 2 mM NADP+, and an appropriate amount of purified enzyme or crude protein extract.

-

Initiation: Start the reaction by adding the substrate, 10 mM this compound.

-

Measurement: Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH, using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Metabolite Profiling using LC-MS

Protocol for this compound and its Derivatives Analysis:

-

Sample Extraction: Extract metabolites from plant or microbial samples using a suitable solvent system, such as 80% methanol.

-

Chromatographic Separation: Separate the metabolites using a reverse-phase C18 column on a liquid chromatography (LC) system. A typical mobile phase gradient would be water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry Detection: Detect and quantify the metabolites using a mass spectrometer (MS) coupled to the LC system, operating in negative ion mode. This compound and its derivatives can be identified based on their accurate mass and fragmentation patterns.

Gene Expression Analysis by qRT-PCR

Workflow for Analyzing QDH Gene Expression:

Conclusion and Future Perspectives

This compound stands as a critical nexus between primary and secondary metabolism, playing a fundamental role in the biosynthesis of a vast and diverse array of natural products. A thorough understanding of the enzymes, regulation, and metabolic channeling of the this compound pathway is essential for harnessing its potential in various applications. Future research in this area will likely focus on the metabolic engineering of plants and microorganisms to enhance the production of high-value, this compound-derived secondary metabolites for the pharmaceutical, nutraceutical, and agricultural industries. The elucidation of the intricate regulatory networks governing this compound metabolism will undoubtedly open new avenues for the targeted manipulation of these pathways to produce novel and improved bioactive compounds.

References

- 1. Frontiers | Isolation of quinic acid from dropped Citrus reticulata Blanco fruits: its derivatization, antibacterial potential, docking studies, and ADMET profiling [frontiersin.org]

- 2. Evolution of a secondary metabolic pathway from primary metabolism: shikimate and this compound biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 4. Molecular Characterization of this compound and Shikimate Metabolism in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The possible role of this compound in the mode of action of glyphosate and acetolactate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of the Quinate Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinate metabolic pathway represents a key catabolic route in many microorganisms, allowing them to utilize quinic acid as a carbon source. This pathway is intrinsically linked to the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. The elucidation of the this compound pathway, primarily in filamentous fungi such as Neurospora crassa and Aspergillus nidulans, has provided fundamental insights into gene regulation, metabolic control, and the evolution of metabolic diversity. This technical guide provides an in-depth overview of the core discoveries, experimental methodologies, and quantitative data that have shaped our understanding of this crucial metabolic route.

The Core Pathway: From this compound to Protocatechuate

The catabolism of this compound proceeds through a series of enzymatic conversions, ultimately leading to protocatechuate, which then enters the β-ketoadipate pathway. The key enzymatic steps are:

-

This compound Dehydrogenase (QDH): Oxidizes this compound to 3-dehydrothis compound.

-

3-Dehydroquinase (DHQase): Dehydrates 3-dehydrothis compound to 3-dehydroshikimate.

-

Dehydroshikimate Dehydratase (DHSD): Converts 3-dehydroshikimate to protocatechuate.

In fungi, the genes encoding these enzymes are often found in a physically linked cluster, which is subject to sophisticated regulatory control.

Genetic Organization and Regulation

The genetic basis for this compound metabolism has been extensively studied in Neurospora crassa and Aspergillus nidulans.

The qa Gene Cluster in Neurospora crassa

In N. crassa, the genes for this compound catabolism are located in the qa gene cluster on linkage group VII. This cluster contains structural genes encoding the metabolic enzymes, as well as regulatory genes that control their expression. The induction of the qa genes is tightly regulated by the presence of quinic acid.

The qut Gene Cluster in Aspergillus nidulans

Similarly, in A. nidulans, the quinic acid utilization (qut) genes are organized in a cluster on chromosome VIII. This cluster includes genes for this compound dehydrogenase (qutB), a this compound permease (qutD), and a catabolic 3-dehydroquinase (qutE), along with regulatory genes. The expression of these genes is induced by quinic acid.

Quantitative Data Summary

The biochemical characterization of the enzymes of the this compound pathway has provided essential quantitative data on their properties.

Table 1: Properties of Key Enzymes in the this compound Metabolic Pathway

| Enzyme | Organism | Gene | Subunit Mr (kDa) | Native Mr (kDa) | Specific Activity (units/mg) |

| 3-Dehydroquinase | Streptomyces coelicolor | - | 16 | 209 | - |

| 3-Dehydroquinase | Escherichia coli | aroD | 29 | 52-58 | 163 |

| This compound Dehydrogenase | Populus trichocarpa (Poptr2) | Poptr2 | - | - | - |

| This compound Dehydrogenase | Populus trichocarpa (Poptr3) | Poptr3 | - | - | - |

Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available in the cited literature.

Experimental Protocols

The elucidation of the this compound pathway has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Spectrophotometric Measurement of Dehydrogenase Activity

This protocol is adapted from studies on this compound and shikimate dehydrogenases in Populus trichocarpa and is broadly applicable for assaying NAD(P)+-dependent dehydrogenases.[1]

Principle: Dehydrogenase activity is determined by monitoring the production of NADPH or NADH at 340 nm.

Materials:

-

Purified His6-tagged enzyme (0.01 to 0.1 mg/ml)

-

200 µM NADP+ or 250 µM NAD+

-

75 mM Trizma base-HCl, pH 8.5

-

Substrate stock solutions (e.g., 100 mM shikimate or this compound)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a standard reaction mixture in a total volume of 1 ml containing the buffer, NADP+ or NAD+, and the purified enzyme.

-

Initiate the reaction by adding varying concentrations of the substrate (e.g., from 5 µM to 5 mM).

-

Immediately place the reaction cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

-

Kinetic parameters (Km and Vmax) can be determined by plotting the initial rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Purification of 3-Dehydroquinase from Escherichia coli

This protocol provides a general framework for the purification of 3-dehydroquinase.[2]

Principle: The enzyme is purified from an overexpressing E. coli strain through a series of chromatographic steps.

Materials:

-

E. coli cell paste overexpressing 3-dehydroquinase

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM 2-mercaptoethanol)

-

Lysozyme

-

DNase I

-

Chromatography resins (e.g., DEAE-Sepharose, Phenyl-Sepharose, Gel filtration)

-

Protein concentration assay reagents (e.g., Bradford reagent)

-

SDS-PAGE reagents

Procedure:

-

Cell Lysis: Resuspend the cell paste in lysis buffer and treat with lysozyme and DNase I to break open the cells and reduce viscosity.

-

Clarification: Centrifuge the lysate at high speed to remove cell debris.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the protein of interest from the supernatant using ammonium sulfate.

-

Chromatography:

-

Ion Exchange Chromatography: Load the resuspended ammonium sulfate pellet onto a DEAE-Sepharose column and elute with a salt gradient.

-

Hydrophobic Interaction Chromatography: Apply the active fractions to a Phenyl-Sepharose column and elute with a decreasing salt gradient.

-

Gel Filtration Chromatography: Further purify the active fractions on a gel filtration column (e.g., Sephacryl S-200) to separate proteins by size.

-

-

Purity and Concentration: Assess the purity of the final enzyme preparation by SDS-PAGE and determine the protein concentration.

Northern Blot Analysis of qa Gene Expression

This protocol is a generalized method for analyzing gene expression by detecting specific RNA transcripts.

Principle: RNA is separated by size via gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific to the gene of interest.

Materials:

-

Total RNA isolated from Neurospora crassa

-

Formaldehyde

-

MOPS buffer

-

Agarose

-

Nylon membrane

-

UV crosslinker

-

Hybridization oven

-

Radioactively or chemically labeled DNA probe for the target qa gene

-

Hybridization buffer

-

Wash solutions (e.g., SSC, SDS)

-

Phosphor screen or X-ray film

Procedure:

-

RNA Electrophoresis: Denature the total RNA samples and separate them on a formaldehyde-agarose gel.

-

Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.

-

Fixation: Cross-link the RNA to the membrane using UV irradiation.

-

Prehybridization: Block non-specific binding sites on the membrane by incubating it in a hybridization buffer without the probe.

-

Hybridization: Add the labeled probe to the hybridization buffer and incubate with the membrane overnight to allow the probe to bind to its complementary RNA sequence.

-

Washing: Wash the membrane with solutions of increasing stringency to remove non-specifically bound probe.

-

Detection: Detect the signal from the labeled probe using a phosphor screen or by exposing the membrane to X-ray film. The intensity of the band corresponds to the abundance of the target mRNA.

Visualizations

Signaling Pathway of this compound Metabolism Regulation in Neurospora crassa

Caption: Regulatory cascade of the qa gene cluster in Neurospora crassa.

Experimental Workflow for Gene Knockout in Neurospora crassa

Caption: High-throughput gene knockout procedure in Neurospora crassa.

Logical Relationship between this compound and Shikimate Pathways

Caption: Intersection of the this compound and shikimate metabolic pathways.

References

The Function of Quinate in Microbial Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid, a cyclic polyol, is a widespread plant-derived hydroaromatic compound. In the global carbon cycle, microorganisms play a pivotal role in the degradation and utilization of such plant biomass components. For many microbes, quinate serves as a valuable carbon and energy source, feeding into central metabolism through a specialized catabolic route known as the this compound utilization (qut) pathway. This pathway is of significant interest to researchers in microbiology, biochemistry, and drug development due to its intersection with the essential shikimate pathway, a key target for antimicrobial agents. This technical guide provides a comprehensive overview of the function of this compound in microbial metabolism, detailing the core metabolic pathways, regulatory networks, and key enzymatic players.

Core Concepts: The this compound Utilization (qut) Pathway

The catabolism of this compound to protocatechuate, a central intermediate in the degradation of many aromatic compounds, is primarily accomplished through the this compound utilization (qut) pathway. This pathway is well-characterized in several microorganisms, including the fungus Aspergillus nidulans and the bacterium Corynebacterium glutamicum. The core enzymatic steps are conserved, although the genetic organization and regulation can vary between species.

The pathway proceeds in three main enzymatic steps:

-

Oxidation of this compound: this compound is first oxidized to 3-dehydrothis compound.

-

Dehydration of 3-Dehydrothis compound: 3-dehydrothis compound is then dehydrated to form 3-dehydroshikimate.

-

Dehydration of 3-Dehydroshikimate: Finally, 3-dehydroshikimate is dehydrated to yield protocatechuate.

Protocatechuate is then further metabolized, typically via the β-ketoadipate pathway, to intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.

Key Enzymes in the this compound Utilization Pathway

The three core reactions of the this compound pathway are catalyzed by a set of highly inducible enzymes. The table below summarizes these key enzymes and their functions.

| Enzyme | Abbreviation | EC Number | Function | Cofactor |

| This compound Dehydrogenase | QDH | 1.1.1.24 | Catalyzes the reversible oxidation of L-quinate to 3-dehydrothis compound.[1] | NAD⁺/NADP⁺ |

| 3-Dehydroquinase (catabolic) | cDHQ | 4.2.1.10 | Catalyzes the dehydration of 3-dehydrothis compound to 3-dehydroshikimate.[2] | - |

| 3-Dehydroshikimate Dehydratase | DSD | 4.2.1.118 | Catalyzes the dehydration of 3-dehydroshikimate to protocatechuate. | - |

Quantitative Data on this compound Metabolism

Quantitative analysis of the this compound pathway provides insights into its efficiency, regulation, and interaction with other metabolic routes. The following tables summarize key quantitative data from studies on Aspergillus nidulans and Corynebacterium glutamicum.

Table 1: Flux Control Coefficients of the this compound Pathway in Aspergillus nidulans

Metabolic control analysis has been used to determine the degree of control each step exerts on the overall flux through the this compound pathway in A. nidulans.[3]

| Pathway Component | Flux Control Coefficient |

| This compound Permease | 0.43 |

| This compound Dehydrogenase | 0.36 |

| 3-Dehydroquinase | 0.18 |

| 3-Dehydroshikimate Dehydratase | < 0.03 |

Data from Wheeler et al. (1996) for growth at pH 6.5.[3]

Table 2: Enzyme Kinetic Parameters for this compound/Shikimate Dehydrogenases

This compound dehydrogenases often exhibit activity with both this compound and shikimate. The kinetic parameters provide insights into substrate preference and catalytic efficiency.

| Organism | Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |

| Corynebacterium glutamicum | QsuD | This compound | 1.56 | - |

| Shikimate | 10.16 | - | ||

| Populus trichocarpa | QDH1 (Poptr2) | This compound | 0.624 | 9.0 |

| 3-Dehydrothis compound | 0.624 | 9.0 | ||

| Populus trichocarpa | QDH2 (Poptr3) | This compound | 0.299 | 6.18 |

| 3-Dehydrothis compound | 0.299 | 6.18 |

Data for C. glutamicum from Höppner et al. (2014) at pH 7.5.[4] Data for P. trichocarpa from Guo et al. (2014).

Table 3: Induction of qut Gene Expression in Aspergillus nidulans

The expression of the qut genes is tightly regulated and highly induced in the presence of this compound.

| Gene | Fold Induction by this compound |

| qutA (activator) | ~10-20 |

| qutB (dehydrogenase) | >100 |

| qutC (dehydratase) | >100 |

| qutD (permease) | ~50-100 |

| qutE (dehydroquinase) | >100 |

Approximate fold induction values compiled from multiple studies.

Signaling Pathways and Regulation

The utilization of this compound is a highly regulated process, ensuring that the catabolic machinery is only produced when this compound is available and preferred carbon sources are absent. The regulatory mechanisms involve activator and repressor proteins that respond to the presence of this compound or its metabolites.

Regulation in Aspergillus nidulans

In A. nidulans, the qut genes are organized in a cluster and their expression is controlled by the interplay of an activator protein, QUTA, and a repressor protein, QUTR.

Caption: Regulation of the this compound utilization pathway in Aspergillus nidulans.

In the absence of this compound, the repressor protein QUTR binds to the activator protein QUTA, preventing it from activating the transcription of the qut structural genes. When this compound is present, it is transported into the cell by the this compound permease, QutD. This compound, or a metabolite derived from it, is thought to bind to QUTR, causing a conformational change that leads to its dissociation from QUTA. The freed QUTA is then able to bind to the promoter regions of the qut genes and activate their transcription.

Regulation in Corynebacterium glutamicum

In C. glutamicum, the genes for this compound and shikimate utilization (qsu genes) are also clustered and are regulated by a LysR-type transcriptional regulator, QsuR. Interestingly, the direct inducer molecule that binds to QsuR is not this compound or shikimate itself, but rather chorismate, an intermediate of the shikimate biosynthetic pathway.

Caption: Regulation of the this compound/shikimate utilization operon in Corynebacterium glutamicum.

When this compound or shikimate is metabolized, it leads to an increase in the intracellular concentration of chorismate. Chorismate then binds to the transcriptional activator QsuR, causing a conformational change that allows QsuR to bind to the promoter of the qsu operon and activate transcription. This regulatory mechanism provides a sophisticated way for the cell to balance the flux of intermediates between the anabolic shikimate pathway and the catabolic this compound pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism.

This compound Dehydrogenase Activity Assay (Spectrophotometric)

This protocol is adapted from the methods used to characterize this compound dehydrogenases.

Principle: The activity of this compound dehydrogenase is determined by monitoring the reduction of NAD⁺ or NADP⁺ to NADH or NADPH, respectively, which results in an increase in absorbance at 340 nm.

Reagents:

-

1 M Tris-HCl buffer, pH 8.5

-

100 mM L-quinic acid solution

-

10 mM NAD⁺ or NADP⁺ solution

-

Purified enzyme or cell-free extract

Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing:

-

100 µL of 1 M Tris-HCl, pH 8.5 (final concentration: 100 mM)

-

Variable volume of 100 mM L-quinic acid (to achieve desired final concentration, e.g., 10 µL for 1 mM)

-

10 µL of 10 mM NAD⁺ or NADP⁺ (final concentration: 0.1 mM)

-

Add distilled water to a final volume of 990 µL.

-

-

Mix the components by gentle inversion and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 10 µL of the enzyme solution or cell-free extract.

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law (ε of NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Unit Definition: One unit of this compound dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH or NADPH per minute under the specified conditions.

3-Dehydroquinase Activity Assay (Spectrophotometric)

This protocol is based on the continuous assay for 3-dehydroquinase.

Principle: The activity of 3-dehydroquinase is measured by monitoring the formation of 3-dehydroshikimate from 3-dehydrothis compound, which results in an increase in absorbance at 234 nm.

Reagents:

-

1 M Tris-HCl buffer, pH 7.5

-

10 mM 3-dehydroquinic acid solution

-

Purified enzyme or cell-free extract

Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing:

-

50 µL of 1 M Tris-HCl, pH 7.5 (final concentration: 50 mM)

-

Variable volume of 10 mM 3-dehydroquinic acid (to achieve desired final concentration, e.g., 100 µL for 1 mM)

-

Add distilled water to a final volume of 990 µL.

-

-

Mix the components and incubate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the enzyme solution or cell-free extract.

-

Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes.

-

Calculate the initial reaction rate.

-

Enzyme activity is calculated using the molar extinction coefficient of 3-dehydroshikimate at 234 nm (ε = 1.2 x 10⁴ M⁻¹cm⁻¹).

Unit Definition: One unit of 3-dehydroquinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 3-dehydroshikimate per minute under the specified conditions.

Quantitative Real-Time PCR (qPCR) for qut Gene Expression

This protocol provides a general framework for quantifying the expression of qut genes in response to this compound induction.

Principle: qPCR is used to measure the amount of a specific mRNA transcript in a sample. The level of qut gene expression is determined relative to a constitutively expressed housekeeping gene.

Materials:

-

Fungal or bacterial cells grown in the presence and absence of this compound.

-

RNA extraction kit.

-

DNase I.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

qPCR instrument and SYBR Green or TaqMan-based master mix.

-

Gene-specific primers for the target qut genes and a housekeeping gene (e.g., actin or 16S rRNA).

Procedure:

-

RNA Extraction: Extract total RNA from microbial cells using a suitable commercial kit or a standard protocol (e.g., Trizol).

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate. Each reaction should contain:

-

cDNA template

-

Forward and reverse primers for the target gene or housekeeping gene

-

qPCR master mix

-

Nuclease-free water

-

-

qPCR Program: Run the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-induced and uninduced samples, normalized to the housekeeping gene.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying this compound metabolism and its regulation.

Caption: Experimental workflow for the characterization of this compound pathway enzymes.

Caption: Logical workflow for investigating the genetic regulation of this compound metabolism.

Conclusion

The microbial metabolism of this compound is a fascinating and important area of study with implications for understanding carbon cycling, microbial ecology, and the development of novel antimicrobial strategies. The this compound utilization pathway provides a clear example of how microorganisms have evolved efficient catabolic routes to utilize abundant plant-derived compounds. The intricate regulatory networks that control this pathway highlight the sophisticated mechanisms microbes employ to adapt to their environment and optimize their metabolism. This technical guide has provided a comprehensive overview of the core aspects of this compound metabolism, from the fundamental enzymatic reactions to the complex regulatory circuits. The detailed experimental protocols and workflows offer a practical resource for researchers aiming to further unravel the complexities of this important metabolic pathway. As our understanding of microbial metabolism continues to grow, the study of pathways like this compound utilization will undoubtedly reveal new insights with broad applications in science and medicine.

References

- 1. news-medical.net [news-medical.net]

- 2. Chorismate-dependent transcriptional regulation of this compound/shikimate utilization genes by LysR-type transcriptional regulator QsuR in Corynebacterium glutamicum: carbon flow control at metabolic branch point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

- 4. Regulation of expression of genes involved in this compound and shikimate utilization in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinate: A pivotal precursor for aromatic compound biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of quinate as a precursor in the biosynthesis of aromatic compounds. It delves into the core metabolic pathways, presents quantitative data on enzymatic conversions, and provides detailed experimental protocols for key assays. The information is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the shikimate and this compound pathways for the production of valuable aromatic molecules.

Introduction: The Significance of the Shikimate and this compound Pathways

The shikimate pathway is a crucial and highly conserved seven-step metabolic route found in bacteria, archaea, fungi, algae, and plants. It serves as the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a myriad of other aromatic compounds essential for life. Notably, this pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.

This compound, a structurally similar compound to the intermediates of the shikimate pathway, plays a significant role as a secondary metabolite and a potential precursor for this pathway. It is synthesized from 3-dehydrothis compound, an early intermediate of the shikimate pathway, through the action of this compound dehydrogenase (QDH). This reversible reaction links this compound metabolism directly to the central aromatic biosynthetic route, positioning it as a valuable substrate for both natural and engineered biological systems aimed at producing aromatic compounds.

The Core Metabolic Pathway: Linking this compound to Aromatic Compounds

The conversion of this compound to aromatic compounds is intrinsically linked to the shikimate pathway. The central steps are as follows:

-

This compound to 3-Dehydrothis compound: this compound is oxidized to 3-dehydrothis compound in a reversible reaction catalyzed by this compound dehydrogenase (QDH), typically using NAD⁺ as a cofactor.

-

Entry into the Shikimate Pathway: 3-Dehydrothis compound is a direct intermediate of the shikimate pathway.

-

Conversion to Chorismate: Through a series of five subsequent enzymatic reactions, 3-dehydrothis compound is converted to chorismate, the final product of the shikimate pathway.

-

Branching to Aromatic Amino Acids and Other Aromatics: Chorismate stands at a critical metabolic branch point, serving as the precursor for the synthesis of phenylalanine, tyrosine, and tryptophan, as well as other aromatic compounds like folate and ubiquinone.

Below is a diagram illustrating the interconnection of the this compound and shikimate pathways.

Quantitative Data

The efficiency of converting this compound to aromatic compounds is dependent on the kinetic properties of the enzymes involved, particularly this compound dehydrogenase. Below are tables summarizing key quantitative data.

Enzyme Kinetics

The kinetic parameters of this compound/shikimate dehydrogenase (QSDH) from Corynebacterium glutamicum have been characterized, revealing a preference for this compound as a substrate.[1]

| Substrate | pH Optimum | KM (mM) | kcat (s⁻¹) | kcat/KM (s⁻¹·mM⁻¹) |

| This compound | 9.0-9.5 | 2.37 | 104.4 | 44.05 |

| Shikimate | 10.0-10.5 | 53.88 | 214.09 | 3.97 |

| Table 1: Kinetic parameters of QSDH from Corynebacterium glutamicum at optimal pH.[1] |

At a physiological pH of 7.5, the enzyme's preference for this compound is even more pronounced.

| Substrate | pH | KM (mM) | kcat (s⁻¹) | kcat/KM (s⁻¹·mM⁻¹) |

| This compound | 7.5 | 0.93 | 14.86 | 15.98 |

| Shikimate | 7.5 | 10.61 | 1.83 | 0.17 |

| Table 2: Kinetic parameters of QSDH from Corynebacterium glutamicum at physiological pH (7.5).[1] |

Bioconversion Yields

While large-scale production of aromatic compounds directly from this compound is not widely reported, studies on the biotransformation of related compounds and the engineering of the shikimate pathway demonstrate its potential.

| Starting Material | Product | Organism | Titer/Conversion | Reference |

| Quinic Acid | Shikimic Acid | Bacillus megaterium | 89% conversion | [2] |

| Glucose | L-Phenylalanine | Escherichia coli | 62.47 g/L | [3] |

| Glucose | p-Hydroxybenzoic Acid | Corynebacterium glutamicum | 36.6 g/L | |

| Table 3: Selected bioconversion yields related to the shikimate pathway. |

Experimental Protocols

This section provides detailed methodologies for the expression and purification of recombinant this compound dehydrogenase, its activity assay, and the quantification of aromatic amino acid products.

Recombinant Expression and Purification of this compound Dehydrogenase

This protocol is for the expression of a His-tagged this compound dehydrogenase in E. coli and its purification using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with His-tagged QDH gene

-

Luria-Bertani (LB) medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol

-

Storage Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol

-

Ni-NTA affinity resin

Procedure:

-

Transformation and Culture Growth: Transform the expression plasmid into competent E. coli cells. Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium and grow to an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant.

-

IMAC Purification: Equilibrate the Ni-NTA resin with Lysis Buffer. Load the clarified supernatant onto the column.

-

Wash and Elution: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged QDH with Elution Buffer.

-

Analysis and Storage: Analyze the collected fractions by SDS-PAGE to confirm the purity and size of the protein. Pool the pure fractions and dialyze against Storage Buffer. Store the purified enzyme at -80°C.

Spectrophotometric Assay for this compound Dehydrogenase Activity

This assay measures the activity of QDH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Purified this compound dehydrogenase

-

Assay Buffer: 100 mM Glycine-NaOH, pH 9.5

-

This compound solution (e.g., 100 mM stock in water)

-

NAD⁺ solution (e.g., 50 mM stock in water)

-

UV-Vis spectrophotometer with temperature control

Procedure:

-

Reaction Mixture Preparation: In a 1 ml cuvette, prepare the reaction mixture by adding:

-

850 µL of Assay Buffer

-

100 µL of this compound solution (for a final concentration of 10 mM)

-

50 µL of NAD⁺ solution (for a final concentration of 2.5 mM)

-

-

Pre-incubation: Incubate the cuvette at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Add a small amount of purified QDH (e.g., 1-5 µg) to the cuvette, mix quickly by gentle inversion, and immediately start monitoring the absorbance.

-

Data Acquisition: Record the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes). Ensure the initial rate is linear.

-

Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

HPLC Quantification of Aromatic Amino Acids

This method is for the quantification of phenylalanine, tyrosine, and tryptophan produced in a bioconversion reaction.

Materials:

-

HPLC system with a C18 reversed-phase column and a UV or fluorescence detector

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Standards for phenylalanine, tyrosine, and tryptophan

-

Reaction samples (centrifuged and filtered through a 0.22 µm filter)

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of the aromatic amino acids in a suitable solvent (e.g., water or mobile phase A) at known concentrations.

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject a fixed volume (e.g., 10 µL) of the standard or sample.

-

Run a gradient elution to separate the amino acids. For example:

-

0-5 min: 5% B

-

5-25 min: 5% to 50% B

-

25-30 min: 50% B

-

30-35 min: 50% to 5% B

-

35-40 min: 5% B

-

-

Set the UV detector to monitor at 215 nm and 280 nm.

-

-

Quantification:

-

Identify the peaks corresponding to each amino acid by comparing their retention times with the standards.

-

Integrate the peak areas.

-

Construct a standard curve by plotting the peak area versus the concentration for each standard.

-

Determine the concentration of the aromatic amino acids in the samples by interpolating their peak areas on the standard curve.

-

This compound's Role in Plant Stress Response

While this guide focuses on this compound as a precursor, it is worth noting its role in plant physiology. This compound is known to accumulate in plants under various stress conditions, including exposure to herbicides like glyphosate. This accumulation is generally considered a result of metabolic overflow from the shikimate pathway rather than this compound acting as a specific signaling molecule that initiates a defense cascade. Its phytotoxic effects at high concentrations suggest a more general disruption of carbon/nitrogen metabolism.

Conclusion

This compound holds significant potential as a precursor for the biosynthesis of aromatic compounds. Its direct link to the shikimate pathway through the action of this compound dehydrogenase provides a strategic entry point for metabolic engineering efforts. The favorable kinetics of enzymes like the QDH from Corynebacterium glutamicum for this compound over shikimate highlight the feasibility of using this compound as a primary substrate. Future research in optimizing microbial strains to efficiently utilize this compound and channel the metabolic flux towards desired aromatic products will be crucial for realizing its full potential in industrial biotechnology and drug development.

References

An In-depth Technical Guide to Quinate Accumulation in Response to Herbicides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The application of certain classes of herbicides, notably glyphosate and acetolactate synthase (ALS) inhibitors, elicits a significant metabolic stress response in plants, a key feature of which is the substantial accumulation of the cyclitol, quinate. This technical guide provides a comprehensive overview of this phenomenon, detailing the underlying biochemical mechanisms, experimental protocols for its investigation, and quantitative data from various studies. It is intended to serve as a resource for researchers in agrochemistry, plant science, and drug development who are investigating herbicide modes of action, plant metabolic responses to stress, and the potential for targeting these pathways for novel herbicide development or crop improvement strategies. This guide includes detailed methodologies for the quantification of this compound and the assessment of related enzyme activities, alongside visual representations of the pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding of the complex interplay between herbicide action and plant metabolic reprogramming.

Introduction

Herbicides are indispensable tools in modern agriculture for weed management. Understanding their precise mode of action and the subsequent metabolic responses in plants is crucial for developing more effective and selective herbicides, as well as for engineering herbicide-resistant crops. A notable and consistent metabolic response to two major classes of herbicides—glyphosate, which inhibits the shikimate pathway, and acetolactate synthase (ALS) inhibitors, which block branched-chain amino acid biosynthesis—is the marked accumulation of this compound.

This compound is a cyclic polyol (a cyclitol) structurally related to shikimate, an intermediate in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms, but is absent in animals, making it an attractive target for herbicides. The accumulation of this compound following herbicide treatment is not merely a passive consequence of metabolic disruption but is now understood to be an active response with potential phytotoxic effects, suggesting a role for this compound itself in the herbicidal action.

This guide provides an in-depth exploration of this compound accumulation in response to herbicides, with a focus on the following:

-

Biochemical Mechanisms: The intricate signaling and metabolic pathways leading to this compound accumulation.

-

Quantitative Data: A summary of reported quantitative changes in this compound levels in various plant species upon herbicide exposure.

-

Experimental Protocols: Detailed methodologies for the extraction, quantification, and analysis of this compound and related metabolites and enzymes.

-

Visualizations: Diagrams of signaling pathways and experimental workflows to provide a clear and concise understanding of the processes involved.

Biochemical Mechanisms of this compound Accumulation

The accumulation of this compound in response to herbicides is primarily linked to the disruption of the shikimate pathway.

The Shikimate Pathway and its Perturbation by Herbicides

The shikimate pathway converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate into chorismate, the precursor for aromatic amino acids and a host of secondary metabolites.

-

Glyphosate: This herbicide specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which catalyzes the conversion of shikimate-3-phosphate and PEP to 5-enolpyruvylshikimate-3-phosphate. This blockage leads to a massive accumulation of shikimate upstream of the inhibited step.

-